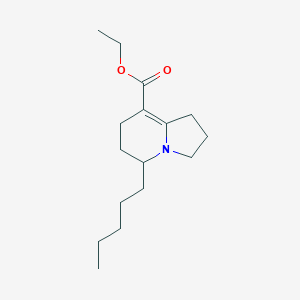
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds that contain a fused pyrrole and pyridine ring system. This particular compound is characterized by its hexahydro structure and a pentyl group attached to the fifth position of the indolizine ring, with an ethyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions.
Introduction of the Pentyl Group: The pentyl group can be introduced through alkylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functionality.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.
Uniqueness
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester is unique due to its hexahydro structure and the presence of a pentyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
184484-24-0 |
|---|---|
Molekularformel |
C16H27NO2 |
Molekulargewicht |
265.39 g/mol |
IUPAC-Name |
ethyl 5-pentyl-1,2,3,5,6,7-hexahydroindolizine-8-carboxylate |
InChI |
InChI=1S/C16H27NO2/c1-3-5-6-8-13-10-11-14(16(18)19-4-2)15-9-7-12-17(13)15/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
WXZGHVAXZVQTQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(=C2N1CCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


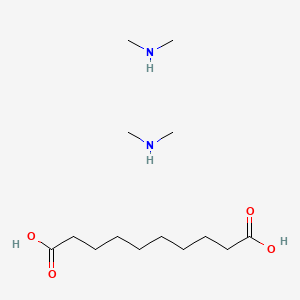
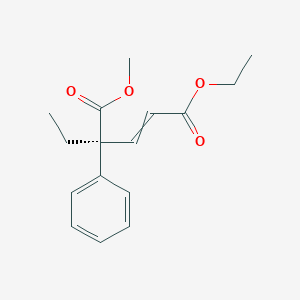
![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)
![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)
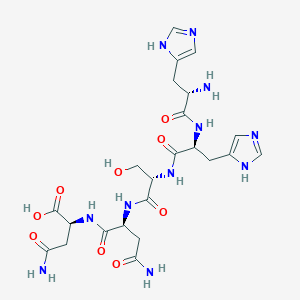
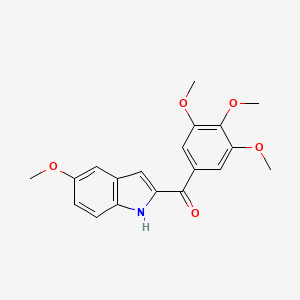
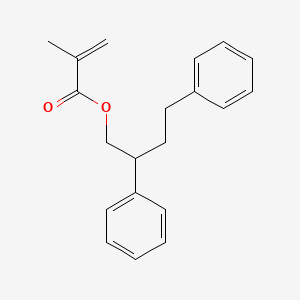
![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)
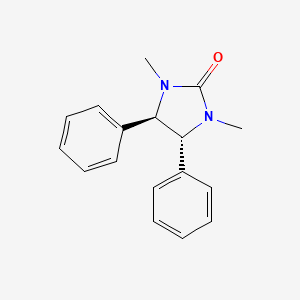

![4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile](/img/structure/B14253338.png)
![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)
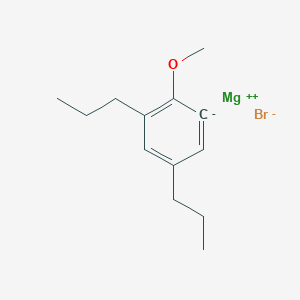
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
